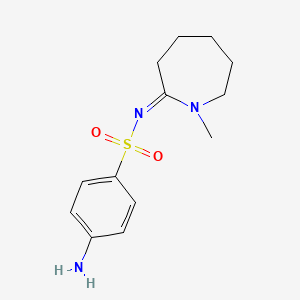
4-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide is a chemical compound with the molecular formula C13H19N3O2S and a molecular weight of 281.37 g/mol . It is known for its applications in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 1-methylazepan-2-one under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to inhibit certain enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in pH regulation in cells . This inhibition can lead to changes in cellular metabolism and has potential therapeutic implications for cancer treatment.
Comparison with Similar Compounds
4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide can be compared with other benzenesulfonamide derivatives. Similar compounds include:
- 4-amino-N-(1-methylpiperidin-2-ylidene)benzenesulfonamide
- 4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
These compounds share structural similarities but differ in their ring structures, leading to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C13H19N3O2S |
|---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
(NZ)-4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C13H19N3O2S/c1-16-10-4-2-3-5-13(16)15-19(17,18)12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3/b15-13- |
InChI Key |
VIUXQTIZQWJGKF-SQFISAMPSA-N |
Isomeric SMILES |
CN\1CCCCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CN1CCCCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


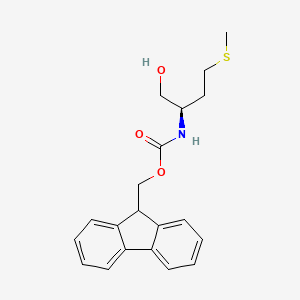
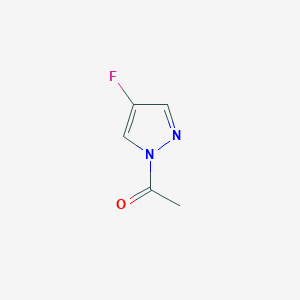
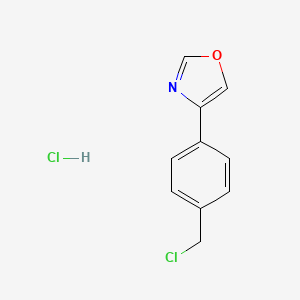
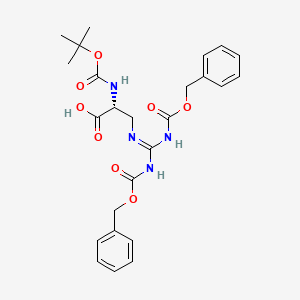
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
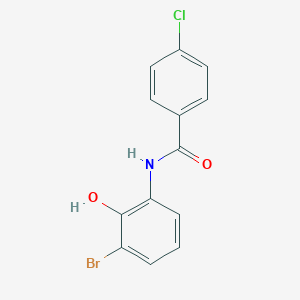
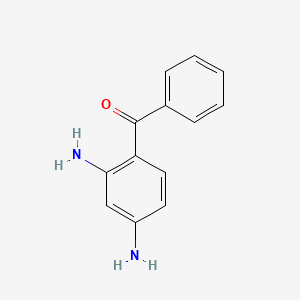
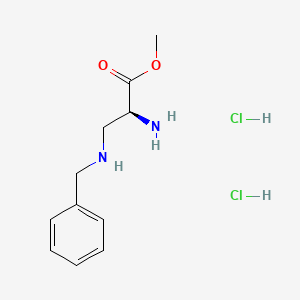
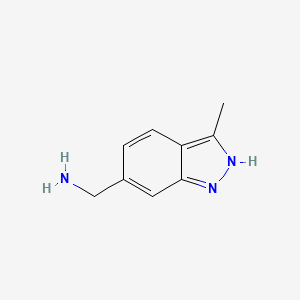
![5-Methoxybenzo[b]thiophen-3-amine](/img/structure/B15251433.png)

![9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B15251441.png)
![1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione](/img/structure/B15251444.png)
